

"FTIR spectrum of 3-Iodo-4-methylbenzoic acid"

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Compound of Interest

Compound Name: 3-Iodo-4-methylbenzoic acid

Cat. No.: B303332

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Introduction to 3-Iodo-4-methylbenzoic Acid

3-Iodo-4-methylbenzoic acid is an organic compound with the chemical formula $C_8H_7IO_2$. It is a derivative of benzoic acid and is structurally characterized by an iodine atom and a methyl group attached to the benzene ring. Understanding its molecular vibrations through FTIR spectroscopy is crucial for its identification and for assessing its purity.

Experimental Protocols: Obtaining the FTIR Spectrum

The spectral data presented in this guide is typically acquired using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

Detailed Methodology (KBr Pellet Technique):

- **Sample Preparation:** A small quantity (approximately 1-2 mg) of high-purity **3-iodo-4-methylbenzoic acid** is finely ground in an agate mortar.
- **Mixing:** The ground sample is then intimately mixed with approximately 100-200 mg of spectroscopic grade, anhydrous potassium bromide (KBr). The KBr acts as an infrared-transparent matrix.
- **Pellet Formation:** The mixture is transferred to a pellet-pressing die. A pressure of approximately 8-10 tons is applied using a hydraulic press to form a thin, transparent, or translucent disc.

- **Spectral Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum to eliminate interference from atmospheric CO_2 and water vapor, as well as any impurities in the KBr.

Data Presentation: Characteristic Vibrational Modes

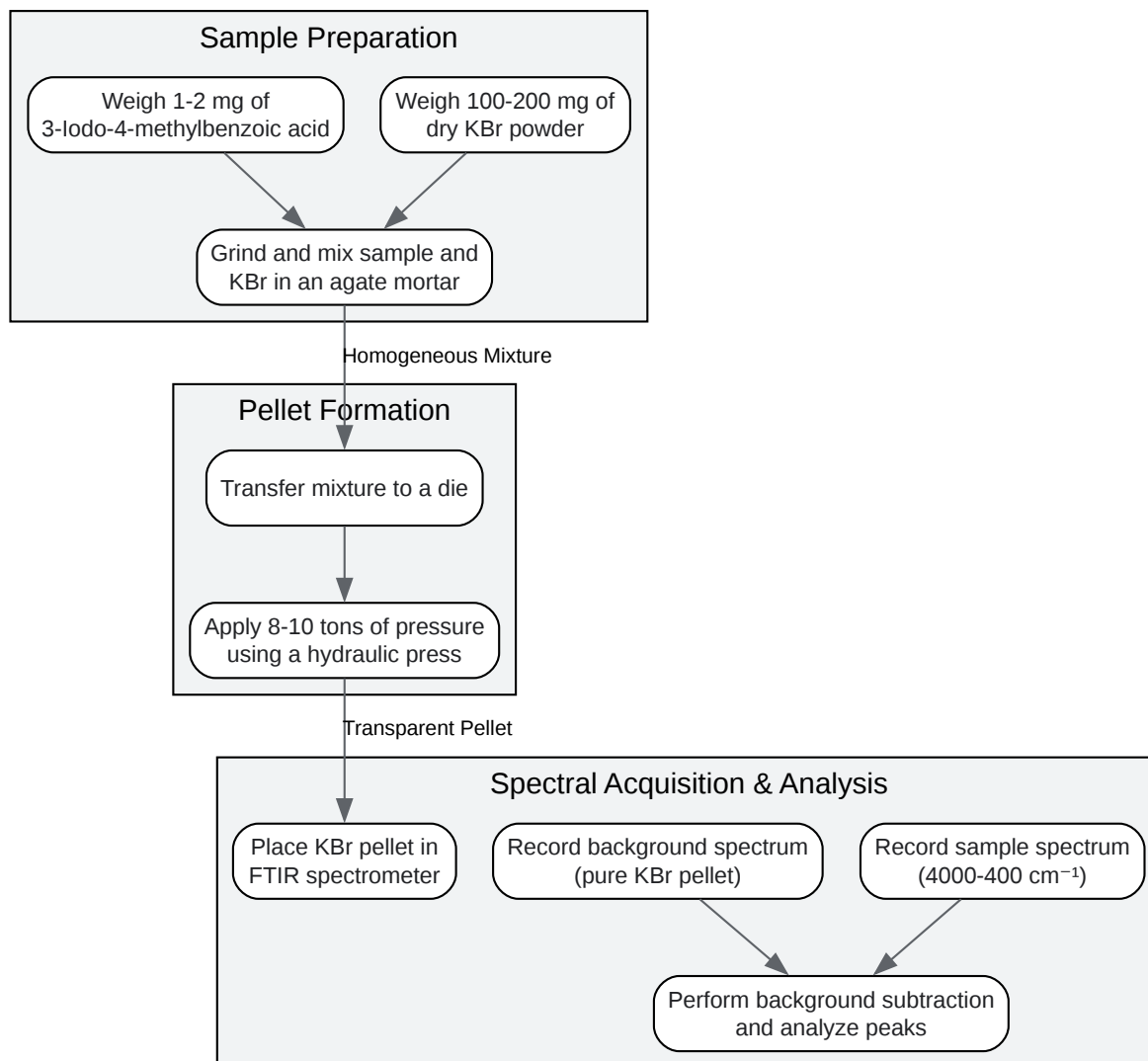
The FTIR spectrum of **3-iodo-4-methylbenzoic acid** displays several characteristic absorption bands that correspond to the specific vibrational modes of its functional groups. The quantitative data is summarized in the table below.

Wavenumber (cm^{-1})	Intensity	Vibrational Assignment	Functional Group
~3300-2500	Broad	O-H stretch	Carboxylic Acid
~2924	Medium	C-H stretch (asymmetric)	Methyl ($-\text{CH}_3$)
~1682	Strong	C=O stretch	Carboxylic Acid
~1595	Medium-Strong	C=C stretch	Aromatic Ring
~1420	Medium	O-H in-plane bend	Carboxylic Acid
~1295	Strong	C-O stretch	Carboxylic Acid
~924	Broad, Medium	O-H out-of-plane bend	Carboxylic Acid
~820	Strong	C-H out-of-plane bend	Aromatic Ring
~540	Weak-Medium	C-I stretch	Iodo-group

Note: The exact peak positions and intensities can vary slightly depending on the experimental conditions and the physical state of the sample.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for obtaining the FTIR spectrum of **3-iodo-4-methylbenzoic acid** using the KBr pellet method.



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Caption: Experimental workflow for FTIR analysis via the KBr pellet method.

Interpretation of the Spectrum

- **O-H Stretch (Carboxylic Acid):** The very broad band observed in the 3300-2500 cm^{-1} region is a hallmark of the hydrogen-bonded O-H stretching vibration in the carboxylic acid dimer.
- **C-H Stretch (Methyl):** The peak around 2924 cm^{-1} is attributed to the asymmetric stretching of the C-H bonds in the methyl group.
- **C=O Stretch (Carbonyl):** A very strong and sharp absorption peak is seen at approximately 1682 cm^{-1} . This is characteristic of the C=O stretching vibration of the carboxylic acid group, which is conjugated with the aromatic ring.
- **Aromatic C=C Stretches:** The absorption at 1595 cm^{-1} corresponds to the C=C stretching vibrations within the benzene ring.
- **C-O Stretch and O-H Bend:** The strong band at 1295 cm^{-1} is due to the C-O stretching vibration, coupled with the O-H in-plane bending mode found around 1420 cm^{-1} .
- **Out-of-Plane Bends:** The broad absorption around 924 cm^{-1} is characteristic of the out-of-plane O-H bend of the dimeric carboxylic acid. The strong band at 820 cm^{-1} is indicative of C-H out-of-plane bending, which can be diagnostic of the substitution pattern on the aromatic ring.
- **C-I Stretch:** The carbon-iodine bond vibration is expected to appear in the far-infrared region, typically as a weak to medium band around 540 cm^{-1} .

This comprehensive analysis of the FTIR spectrum provides a reliable method for the identification and structural confirmation of **3-iodo-4-methylbenzoic acid**.

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